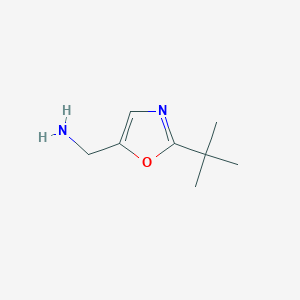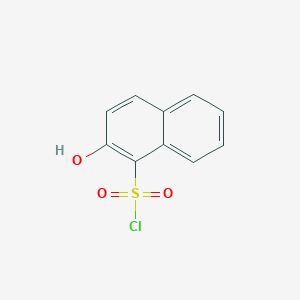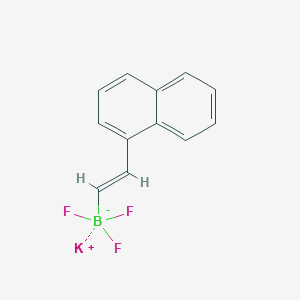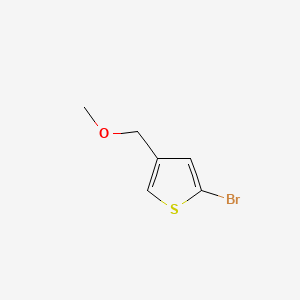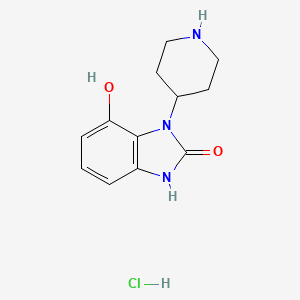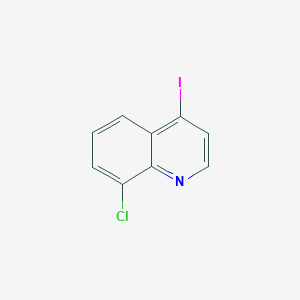
8-Chloro-4-iodoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-4-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN. It is a derivative of quinoline, characterized by the presence of chlorine and iodine atoms at the 8th and 4th positions, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Chloro-4-iodoquinoline can be synthesized through several methods. One common approach involves the reaction of 8-iodo-1H-quinolin-4-one with trichlorophosphate (POCl3) in the presence of catalytic anhydrous N,N-dimethylformamide (DMF). The mixture is refluxed for one hour, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions using similar reagents and conditions as those described in laboratory settings. The scalability of the reaction is crucial for industrial applications, ensuring consistent yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-4-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring or the substituents, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Chloro-4-iodoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in developing antimicrobial and anticancer agents.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Chloro-4-iodoquinoline involves its interaction with specific molecular targets. While detailed studies on this compound are limited, similar quinoline derivatives are known to interact with DNA, enzymes, and cellular receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Clioquinol: A related compound with antifungal and antibacterial properties.
7-Chloro-4-iodoquinoline: Another derivative with similar structural features but different substitution patterns
Uniqueness: 8-Chloro-4-iodoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual halogenation (chlorine and iodine) at specific positions on the quinoline ring makes it a valuable compound for targeted synthesis and research applications.
Eigenschaften
Molekularformel |
C9H5ClIN |
|---|---|
Molekulargewicht |
289.50 g/mol |
IUPAC-Name |
8-chloro-4-iodoquinoline |
InChI |
InChI=1S/C9H5ClIN/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H |
InChI-Schlüssel |
OJUZXXUGBXIEAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


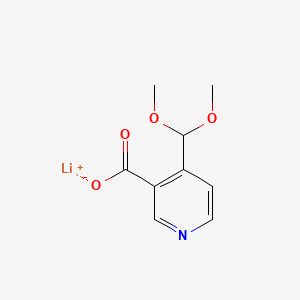
![1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride](/img/structure/B13468537.png)

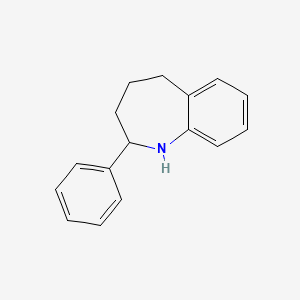
![methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride](/img/structure/B13468570.png)
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13468578.png)
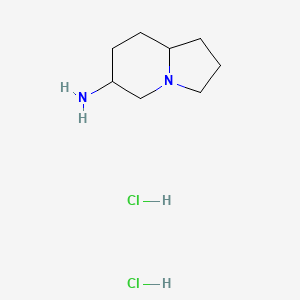
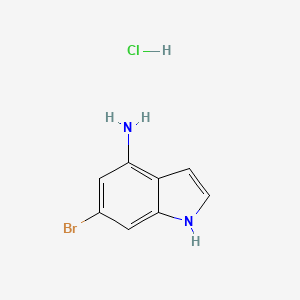
![methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13468593.png)
